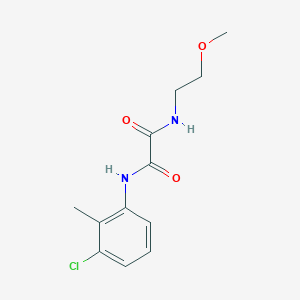![molecular formula C20H19ClN2O2S B5087878 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5087878.png)
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide, also known as BCTB, is a small molecule that has been extensively studied for its potential applications in scientific research. BCTB is a thiazole derivative that has shown promising results in various fields, including neuroscience, cancer research, and drug discovery. In Furthermore, we will list future directions for BCTB research.
Mécanisme D'action
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide's mechanism of action is primarily through the inhibition of the TRPM8 ion channel. TRPM8 is a cold and pain-sensing ion channel that is highly expressed in sensory neurons. By inhibiting TRPM8, 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide can reduce the sensation of cold and pain. 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has also been shown to have anti-cancer properties, although the exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to have a variety of biochemical and physiological effects. Inhibition of the TRPM8 ion channel by 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide can lead to a reduction in cold and pain sensation. 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has also been shown to inhibit the growth and proliferation of cancer cells. Furthermore, 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and modify, making it a useful scaffold for drug discovery. 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has also been shown to have low toxicity, making it a safe compound to work with. However, one limitation of 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is its specificity for the TRPM8 ion channel, which may limit its potential applications in other fields.
Orientations Futures
There are several future directions for 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide research. One area of interest is the development of 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide derivatives with improved specificity and potency for the TRPM8 ion channel. Another area of interest is the investigation of 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide's anti-cancer properties and its potential use in cancer therapy. Furthermore, 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide's anti-inflammatory properties could be explored for the treatment of inflammatory diseases. Finally, 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide could be investigated for its potential use in drug delivery systems.
Méthodes De Synthèse
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide can be synthesized through a multistep process, starting with the reaction of 4-chlorobenzenesulfonyl chloride with potassium thiocyanate to produce 4-chlorophenyl isothiocyanate. The intermediate product is then reacted with 3-butoxyaniline to form 3-butoxy-N-(4-chlorophenyl)thiourea. Finally, the thiourea is reacted with 2-bromoacetophenone to produce the desired product, 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide.
Applications De Recherche Scientifique
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential applications in various scientific research fields. In neuroscience, 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the activity of the TRPM8 ion channel, which is involved in the sensation of cold and pain. 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Furthermore, 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has been investigated for its potential use in drug discovery, as it can act as a scaffold for the development of new drugs.
Propriétés
IUPAC Name |
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-2-3-11-25-17-6-4-5-15(12-17)19(24)23-20-22-18(13-26-20)14-7-9-16(21)10-8-14/h4-10,12-13H,2-3,11H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZCCYVBBJKOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-isobutylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5087805.png)
![N-(2-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5087812.png)


![4-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5087832.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B5087843.png)
![N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5087851.png)

![3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5087864.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B5087872.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5087887.png)

methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5087897.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5087901.png)